molecular formula C15H17NO4S B13864664 Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Cat. No.: B13864664
M. Wt: 307.4 g/mol
InChI Key: BUCOCAMLFMNQAM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester linked to a thiane ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl 4-oxothiane-3-carboxylate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:

4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2SO4ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate\text{4-aminobenzoic acid} + \text{ethyl 4-oxothiane-3-carboxylate} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2​SO4​​ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological targets. The thiane ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

InChI

InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18)

InChI Key

BUCOCAMLFMNQAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O

Origin of Product

United States

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